![molecular formula C14H15N3O5 B2588026 3-{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid CAS No. 1910790-66-7](/img/structure/B2588026.png)
3-{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
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Overview
Description
3-{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid (3-AAPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the amino acid lysine and has been found to have a number of unique properties, including the ability to act as a proton shuttle, as well as an inhibitor of some enzymes. 3-AAPA has been studied in a variety of contexts, from its use in cell culture studies to its potential role in drug discovery.
Scientific Research Applications
- However, their marginal stability in water necessitates caution when considering them for pharmacological purposes .
- Researchers must consider the stability of phenylboronic pinacol esters when designing drug delivery systems or other applications .
- Protodeboronation reactions using less nucleophilic reagents can lead to interesting products. For instance, using (3,5-bis(trifluoromethyl)phenyl)lithium instead of phenyllithium prevents aryl addition to lactam moieties, affording unique compounds .
- Phenylboronic pinacol esters play a role in the synthesis of benzoxazinones. For example, the compound 2-[2-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-acetylamino]benzoic acid is obtained through a multistep process involving these esters .
Drug Design and Delivery
Hydrolysis Kinetics
Protodeboronation Reactions
Synthesis of Benzoxazinones
Mechanism of Action
Target of Action
A similar compound, 2-acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylcarbonylamino) phenyl carbamoylsulfanyl] propionic acid (2-aapa), is known to inhibit glutathione reductase (gr) .
Mode of Action
It can be inferred from the similar compound 2-aapa that it might induce intracellular oxidative stress .
Biochemical Pathways
Based on the similar compound 2-aapa, it might affect the glutathione pathway and induce oxidative stress .
Result of Action
Based on the similar compound 2-aapa, it might induce g2/m cell cycle arrest through generation of thiol oxidative stress .
properties
IUPAC Name |
3-[1-(3-acetamidophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-8(18)15-9-3-2-4-10(7-9)17-13(21)11(16-14(17)22)5-6-12(19)20/h2-4,7,11H,5-6H2,1H3,(H,15,18)(H,16,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFLLYNPELPYSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C(=O)C(NC2=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid |
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